6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 52833-43-9
VCID: VC2615138
InChI: InChI=1S/C8H3BrF3N3O/c9-3-1-4-5(13-2-3)14-7(8(10,11)12)15-6(4)16/h1-2H,(H,13,14,15,16)
SMILES: C1=C(C=NC2=C1C(=O)NC(=N2)C(F)(F)F)Br
Molecular Formula: C8H3BrF3N3O
Molecular Weight: 294.03 g/mol

6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one

CAS No.: 52833-43-9

Cat. No.: VC2615138

Molecular Formula: C8H3BrF3N3O

Molecular Weight: 294.03 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one - 52833-43-9

Specification

CAS No. 52833-43-9
Molecular Formula C8H3BrF3N3O
Molecular Weight 294.03 g/mol
IUPAC Name 6-bromo-2-(trifluoromethyl)-3H-pyrido[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C8H3BrF3N3O/c9-3-1-4-5(13-2-3)14-7(8(10,11)12)15-6(4)16/h1-2H,(H,13,14,15,16)
Standard InChI Key LEMQPFCUXJPYLE-UHFFFAOYSA-N
SMILES C1=C(C=NC2=C1C(=O)NC(=N2)C(F)(F)F)Br
Canonical SMILES C1=C(C=NC2=C1C(=O)NC(=N2)C(F)(F)F)Br

Introduction

Chemical Properties and Structure

Basic Identification

6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a specialized heterocyclic compound with precise identification parameters as outlined in Table 1. This compound is characterized by its unique molecular structure that incorporates both bromine and trifluoromethyl functional groups on a pyrido[2,3-d]pyrimidine scaffold.

Table 1: Basic Identification Parameters

ParameterInformation
CAS Registry Number52833-43-9
IUPAC Name6-bromo-2-(trifluoromethyl)-3H-pyrido[2,3-d]pyrimidin-4-one
Molecular FormulaC₈H₃BrF₃N₃O
Molecular Weight294.03 g/mol
MDL NumberMFCD22377559
Catalog ReferenceAMCSX05210

The compound possesses a molecular formula of C₈H₃BrF₃N₃O, indicating its elemental composition of 8 carbon atoms, 3 hydrogen atoms, 1 bromine atom, 3 fluorine atoms, 3 nitrogen atoms, and 1 oxygen atom . These elements are arranged in a specific configuration that gives the compound its characteristic properties and potential biological activities.

Structural Characteristics

The structural composition of 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one features a fused heterocyclic ring system with strategically positioned functional groups. The core structure consists of a pyrido[2,3-d]pyrimidine scaffold, which provides the basic framework for the compound's chemical behavior and reactivity.

Table 2: Structural Identifiers

Identifier TypeValue
SMILESC1=C(C=NC2=C1C(=O)NC(=N2)C(F)(F)F)Br
Standard InChIInChI=1S/C8H3BrF3N3O/c9-3-1-4-5(13-2-3)14-7(8(10,11)12)15-6(4)16/h1-2H,(H,13,14,15,16)
Standard InChIKeyLEMQPFCUXJPYLE-UHFFFAOYSA-N
Canonical SMILESC1=C(C=NC2=C1C(=O)NC(=N2)C(F)(F)F)Br
PubChem Compound ID135741585

The molecular structure features a bromine atom at position 6 of the pyrido[2,3-d]pyrimidine scaffold and a trifluoromethyl group at position 2. The position 4 contains a carbonyl group (C=O) with a hydrogen atom attached to the adjacent nitrogen, forming the 4(3H)-one moiety. This specific arrangement of atoms and functional groups contributes to the compound's distinctive physical and chemical properties.

Synthesis and Preparation

Safety ParameterClassification
Signal WordWarning
Hazard StatementsH302-H315-H319-H332
Precautionary StatementsP202-P261-P262-P264+P265-P273-P280-P281-P301+P310-P302+P352-P304+P317-P305+P354+P338-P308+P313-P309+P311-P333+P317-P337+P317-P342+P316-P362-P370+P372+P380+P373-P402-P403+P233+P235+P410-P502

Hazard Interpretation

The hazard statements listed for this compound translate to the following specific hazards:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

These hazard classifications indicate that the compound poses moderate health risks, particularly through oral ingestion, skin contact, eye contact, and inhalation. The extensive list of precautionary statements suggests comprehensive safety measures should be implemented when handling this compound.

Analytical Characteristics

Spectroscopic Properties

While detailed spectroscopic data for 6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one is limited in the provided sources, the compound would exhibit characteristic spectroscopic properties that could be used for identification and purity assessment. These would typically include:

  • NMR spectroscopy: The 1H NMR spectrum would show signals for the three hydrogen atoms in the compound, with characteristic coupling patterns and chemical shifts. The 19F NMR would display signals for the trifluoromethyl group.

  • Mass spectrometry: The compound would exhibit a characteristic molecular ion peak at m/z 294 (corresponding to its molecular weight), with a distinctive isotope pattern due to the presence of bromine.

  • IR spectroscopy: Characteristic absorption bands would be expected for the C=O stretch of the carbonyl group, as well as for the C-F bonds in the trifluoromethyl group.

These analytical characteristics are important for confirming the identity and purity of the compound in research applications.

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